3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
Description
Chemical Structure: The compound features a furan ring substituted at the 5-position with a 4-bromophenyl group and a propanamide chain terminating in an N-(2-methylphenyl) substituent. Molecular Formula: C₂₀H₁₉BrNO₂ Molecular Weight: 385.28 g/mol (calculated from and ). Key Features:
- The 4-bromophenyl group introduces strong electron-withdrawing effects, influencing electronic distribution and binding interactions.
Properties
CAS No. |
853331-30-3 |
|---|---|
Molecular Formula |
C20H18BrNO2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18BrNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
RZNJODUNTUWFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with furfural in the presence of a base to form 5-(4-bromophenyl)-2-furylmethanol.
Oxidation: The intermediate is then oxidized to form 5-(4-bromophenyl)-2-furylcarboxaldehyde.
Amidation: The final step involves the reaction of 5-(4-bromophenyl)-2-furylcarboxaldehyde with 2-methylaniline in the presence of a coupling agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of 3-(5-(phenyl)-2-furyl)-N-(2-methylphenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings from Structural Analysis:
Halogen Substitution :
- 4-Bromophenyl (target compound) vs. 3-Chlorophenyl (): Bromine’s larger size and higher lipophilicity may improve membrane permeability compared to chlorine .
- 3-Chloro-2-methylphenyl (): Dual substitution (Cl + methyl) introduces steric and electronic effects that could enhance receptor specificity .
N-Substituent Modifications: 2-Methylphenyl (o-tolyl): Steric hindrance may limit interactions with flat binding pockets. 4-Methoxyphenethyl (): Methoxy group increases solubility, while the ethyl spacer may allow better alignment with hydrophobic regions .
Functional Group Additions :
- Glycine derivative (): The carboxylic acid group enables salt formation, making the compound more suitable for oral administration .
Biological Activity
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom in its structure enhances its electronic properties, which can influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 384.3 g/mol
- CAS Number : 853331-30-3
- IUPAC Name : 3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound can engage in:
- Halogen Bonding : The bromine atom can form halogen bonds, enhancing interactions with biomolecules.
- π-π Interactions : The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.
These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, compounds with similar furan and phenyl moieties have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | Jurkat (human T-cell leukemia) | 1.98 ± 1.22 |
These findings suggest that structural modifications in the phenyl and furan rings can enhance anticancer properties, making them promising candidates for further development .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar brominated compounds have demonstrated moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The presence of electron-withdrawing groups like bromine enhances the antimicrobial efficacy by increasing the compound's reactivity .
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer properties of a series of compounds structurally related to this compound. The results indicated that these compounds were effective against multiple cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics like doxorubicin .
Research on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of brominated derivatives revealed that the introduction of bromine significantly improved the compounds' ability to inhibit bacterial growth compared to their non-brominated counterparts . This study highlighted the importance of halogenation in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
